3,5,6-Trichlorosalicylic acid

Description

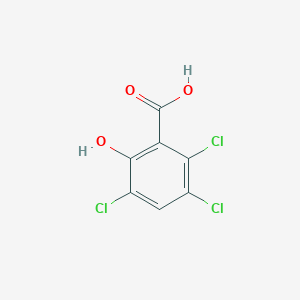

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHCUZVBIMTHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068265 | |

| Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40932-60-3 | |

| Record name | 2,3,5-Trichloro-6-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40932-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040932603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-trichlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5,6-Trichlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5,6-trichlorosalicylic acid, including its chemical identity, physicochemical properties, synthesis, biological activities, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound is a halogenated derivative of salicylic (B10762653) acid.[1] Its structure is characterized by three chlorine atoms on the benzene (B151609) ring, which impart distinct chemical and physical properties compared to its parent compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference(s) |

| CAS Number | 40932-60-3 | [1] |

| Molecular Formula | C₇H₃Cl₃O₃ | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Appearance | White to off-white solid | |

| Synonyms | 3,5,6-Trichloro-2-hydroxybenzoic acid | [1] |

| 2,3,5-Trichloro-6-hydroxybenzoic acid |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 209-211 °C | [2] |

| Boiling Point | 335.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | Limited | [2] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [2] |

| pKa | 1.50 ± 0.25 (Predicted) | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the controlled chlorination of salicylic acid.[1] This process typically involves a multi-step reaction that can be performed in a single pot.[3]

Experimental Protocol: Single-Pot Synthesis

This protocol is a composite based on information from various patents and is intended as a guide for laboratory-scale synthesis.[3] Researchers should optimize conditions for their specific equipment and scale.

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (96-98%)

-

Chlorine gas

-

Sulfur trioxide (or fuming sulfuric acid/oleum)

-

Iodine (catalyst)

-

Ice

-

Water-immiscible aromatic hydrocarbon solvent (e.g., xylene)

-

Alcohol (e.g., n-pentanol for extraction and esterification if desired)

Procedure:

-

Monochlorination:

-

Dissolve salicylic acid in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

Cool the mixture to 5-10 °C.

-

Bubble chlorine gas through the vigorously stirred solution until monochlorination is complete.

-

-

Dichlorination:

-

Increase the temperature of the reaction mixture to 65-70 °C.

-

Continue to pass chlorine gas through the solution to facilitate the formation of 3,5-dichlorosalicylic acid.

-

-

Trichlorination:

-

Add sulfur trioxide to the reaction mixture to form oleum.

-

Introduce a catalytic amount of iodine.

-

Continue the chlorination at a temperature of 40-60 °C to yield this compound.

-

-

Isolation and Purification:

-

Cool the reaction mixture and pour it over crushed ice to precipitate the crude product.

-

The solid this compound can be collected by filtration.

-

For higher recovery, the product can be extracted from the aqueous mixture with a water-immiscible solvent like xylene at 75-100 °C.[3] The organic layer is then separated.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Caption: Logical workflow for the synthesis of this compound.

Biological Activity

This compound has been investigated for various biological activities, primarily as an enzyme inhibitor and an inducer of systemic acquired resistance in plants.

Enzyme Inhibition

This compound is known to be an inhibitor of proton-translocating ATPases. However, specific IC50 values and the exact subunits or types of ATPases inhibited are not well-documented in publicly available literature.

The following is a general protocol for assessing the inhibition of ATPase activity. This would need to be adapted based on the specific ATPase and experimental setup.

Materials:

-

Purified ATPase enzyme

-

ATP solution

-

Assay buffer specific to the enzyme

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Malachite green reagent for phosphate (B84403) detection

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the ATPase enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.

-

Initiate the reaction by adding a known concentration of ATP to all wells.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced from ATP hydrolysis to generate a colored product.

-

Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Systemic Acquired Resistance (SAR) in Plants

Salicylic acid is a key signaling molecule in the plant's systemic acquired resistance (SAR) pathway, which provides broad-spectrum and long-lasting protection against pathogens.[4] As a derivative of salicylic acid, this compound is also believed to play a role in inducing this pathway. The general mechanism involves the accumulation of salicylic acid, which triggers a signaling cascade leading to the expression of pathogenesis-related (PR) genes.

Caption: General signaling pathway of Systemic Acquired Resistance (SAR) in plants.

Toxicological Profile

The available toxicological data for this compound is limited. It is primarily classified as an irritant.

Table 3: Toxicological Data

| Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [5] |

| Skin Irritation | Irritant | ||

| Eye Irritation | Irritant | ||

| Respiratory Irritation | Irritant | ||

| Mutagenicity (Ames Test) | Data not available |

Note: Specific studies on carcinogenicity and reproductive toxicity were not found in the reviewed literature.

Experimental Protocol: General Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7] The following is a general protocol.

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

S9 fraction (for metabolic activation)

-

This compound test solution

-

Positive and negative controls

Procedure:

-

Prepare a series of dilutions of the this compound.

-

In separate test tubes, mix the test compound dilutions, the bacterial culture, and either a buffer or the S9 mix (to test for metabolites' mutagenicity).

-

Add molten top agar to each tube, mix gently, and pour the contents onto minimal glucose agar plates.

-

Incubate the plates at 37 °C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) on each plate.

-

Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies suggests that the compound is mutagenic.

Conclusion

This compound is a compound with established synthetic routes and some known biological activities. However, there are notable gaps in the publicly available data, particularly concerning its quantitative physicochemical properties, specific mechanisms of enzyme inhibition, and comprehensive toxicological profile. Further research is warranted to fully characterize this compound for potential applications in various scientific and industrial fields.

References

- 1. This compound | 40932-60-3 | Benchchem [benchchem.com]

- 2. This compound | 40932-60-3 [chemicalbook.com]

- 3. US4308395A - Processes for preparing this compound and esters thereof - Google Patents [patents.google.com]

- 4. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3,5,6-Trichlorosalicylic acid from salicylic acid

An In-depth Technical Guide to the Synthesis of 3,5,6-Trichlorosalicylic Acid from Salicylic (B10762653) Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a halogenated derivative of salicylic acid. The primary synthetic route involves a multi-step, controlled chlorination of salicylic acid. This document outlines the detailed experimental protocols, optimized reaction conditions, and characterization data for the target compound and its intermediates. The synthesis is of interest to researchers in medicinal chemistry and materials science due to the unique chemical and photophysical properties imparted by the three chlorine atoms on the benzene (B151609) ring.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology for the laboratory-scale production of this compound.

Chemical Properties and Identifiers

This compound is a chlorinated derivative of salicylic acid with distinct physical and chemical properties. A summary of its key identifiers and properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 40932-60-3 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₃O₃ | [2][3] |

| Molecular Weight | 241.46 g/mol | [1][3] |

| Synonyms | 3,5,6-Trichloro-2-hydroxybenzoic acid | [2][3] |

| InChI Key | IIHCUZVBIMTHEB-UHFFFAOYSA-N | [1][2] |

| Appearance | Solid | [4][5] |

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential, three-step chlorination of salicylic acid. The process begins with monochlorination, proceeds to dichlorination, and concludes with trichlorination under more stringent conditions to yield the final product.[1][4][5]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established laboratory-scale synthesis methods.[1][4][5] The process is typically conducted in a single pot.[4]

Materials and Reagents

-

Salicylic Acid

-

Concentrated Sulfuric Acid (96-98%)

-

Chlorine Gas (Cl₂)

-

Sulfur Trioxide (SO₃) or Oleum (fuming sulfuric acid)

-

Iodine (catalyst)

-

Ice and Water

Step-by-Step Procedure

-

Monochlorination:

-

Dissolve salicylic acid in concentrated sulfuric acid (96-98%) in a reaction vessel equipped with a stirrer.

-

Cool the mixture to a temperature between 5°C and 10°C.[4]

-

Pass gaseous chlorine into the vigorously stirred solution.

-

Maintain the temperature below 35°C, preferably between 5-10°C, until salicylic acid is fully converted to a mixture of 3- and 5-chlorosalicylic acids.[4][5]

-

-

Dichlorination:

-

Increase the temperature of the reaction mixture to between 50°C and 75°C, with an optimal range of 65-70°C.[1][4]

-

Continue passing chlorine gas through the mixture to convert the monochlorinated products into 3,5-dichlorosalicylic acid. The in-situ yield at this stage is approximately 95-98% of the theoretical value.[5]

-

-

Trichlorination:

-

Cool the reaction mixture.

-

Add sulfur trioxide to the concentrated sulfuric acid to create oleum. Ensure at least 4 moles of sulfur trioxide are available per mole of the initial salicylic acid. The temperature should not exceed 60°C during this addition.[5]

-

Add a catalytic amount of iodine, typically 100-150 milligrams per mole of the initial salicylic acid.[1][4][5]

-

Heat the mixture to between 40°C and 60°C (optimally 47°-54°C) and continue bubbling chlorine gas through the solution.[4] This step facilitates the introduction of the third chlorine atom at the 6-position.[1]

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture to ambient temperature.[5]

-

Pour the reaction mixture onto a mixture of ice and water ("drowning").[4][5] This will cause the this compound to precipitate as a solid.[4]

-

Recover the solid product by filtration or centrifugation.[5]

-

Wash the collected solid with water and dry it. The reported yield of the final product is approximately 78% of the theoretical value.[5]

-

Summary of Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The table below summarizes the key parameters for each chlorination step.

| Step | Product(s) | Reagents | Optimal Temperature | Catalyst | Reference(s) |

| Monochlorination | 3- & 5-Chlorosalicylic acids | Cl₂, Conc. H₂SO₄ | 5 - 10°C | None | [1][4][5] |

| Dichlorination | 3,5-Dichlorosalicylic acid | Cl₂ | 65 - 70°C | None | [1][4][5] |

| Trichlorination | This compound | Cl₂, Oleum (H₂SO₄ + SO₃) | 40 - 60°C | Iodine | [1][4][5] |

Experimental Workflow

The overall experimental workflow, from the initial setup to the final product characterization, is depicted in the following diagram.

References

- 1. This compound | 40932-60-3 | Benchchem [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. US4308395A - Processes for preparing this compound and esters thereof - Google Patents [patents.google.com]

- 5. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5,6-Trichloro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3,5,6-Trichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid. It details the compound's chemical properties, synthesis protocols, and known biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthesis workflows and conceptual mechanisms of action.

Introduction

3,5,6-Trichlorosalicylic acid, systematically named 3,5,6-Trichloro-2-hydroxybenzoic acid , is a chlorinated derivative of salicylic acid.[1] Its structure is characterized by three chlorine atoms on the benzene (B151609) ring, which imparts distinct chemical and physical properties compared to its parent compound.[2] These unique characteristics have led to its investigation in various scientific fields, including medicinal chemistry and materials science.[2] This document serves as a technical resource, consolidating key information about this compound.

Chemical and Physical Properties

3,5,6-Trichloro-2-hydroxybenzoic acid is a white to tan solid with limited solubility in water.[3][4] Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40932-60-3 | [1][2][5] |

| Molecular Formula | C₇H₃Cl₃O₃ | [1][5][6] |

| Molecular Weight | 241.46 g/mol | [1][2][5] |

| Melting Point | 209-211 °C | [3] |

| InChI Key | IIHCUZVBIMTHEB-UHFFFAOYSA-N | [2][6] |

| Appearance | White to tan solid | [4] |

| Solubility | Limited solubility in water | [3] |

Synthesis Protocols

The laboratory synthesis of 3,5,6-Trichloro-2-hydroxybenzoic acid is primarily achieved through the controlled chlorination of salicylic acid.[2] A common method involves a multi-step chlorination sequence in a single pot.[7]

Single-Pot Synthesis from Salicylic Acid

This process involves the sequential chlorination of salicylic acid in concentrated sulfuric acid, followed by the introduction of an iodine catalyst for the final chlorination step.[7]

Experimental Protocol:

-

Monochlorination: Dissolve salicylic acid in concentrated sulfuric acid (96-98%) with vigorous stirring. Pass gaseous chlorine into the solution while maintaining the temperature below 35°C, preferably between 5-10°C. Continue until the salicylic acid is essentially all converted to a mixture of 3- and 5-chlorosalicylic acids.[7][8]

-

Dichlorination: Increase the reaction temperature to about 50-75°C (preferably 65-70°C) and continue passing chlorine gas to convert the monochlorinated products to 3,5-dichlorosalicylic acid.[7][8]

-

Trichlorination: Introduce fuming sulfuric acid and an iodine catalyst to the reaction mixture. Continue passing chlorine gas while maintaining the temperature at 80-90°C for approximately 15 hours.[9]

-

Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. The precipitated 3,5,6-Trichloro-2-hydroxybenzoic acid can be collected by filtration.[9]

-

Extraction and Purification: The precipitate can be extracted from the aqueous mixture using a water-immiscible aromatic hydrocarbon solvent, such as xylene, at a temperature of at least 60°C.[7][8] The organic phase, containing the desired product, is then separated. Further purification can be achieved by crystallization from a water-alcohol mixture.[9]

This single-pot process can yield 3,5,6-Trichloro-2-hydroxybenzoic acid in high purity (around 99%).[7]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 40932-60-3 | Benchchem [benchchem.com]

- 3. This compound | 40932-60-3 [chemicalbook.com]

- 4. cloudfront.zoro.com [cloudfront.zoro.com]

- 5. biosynth.com [biosynth.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. US4308395A - Processes for preparing this compound and esters thereof - Google Patents [patents.google.com]

- 8. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,5,6-Trichlorosalicylic Acid

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of salicylic (B10762653) acid. Due to its unique chemical structure, it is a compound of interest in various scientific fields, from medicinal chemistry to materials science.[1] This document details its chemical and physical properties, synthesis protocols, photophysical characteristics, and analytical methodologies.

Core Chemical and Physical Properties

This compound, also known as 3,5,6-trichloro-2-hydroxybenzoic acid, is a solid, white to off-white crystalline powder.[2] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 40932-60-3 | [1][3] |

| Molecular Formula | C₇H₃Cl₃O₃ | [3][4] |

| Molecular Weight | 241.46 g/mol | [3] |

| IUPAC Name | 2,3,5-Trichloro-6-hydroxybenzoic acid | [1] |

| Synonyms | 3,5,6-Trichloro-2-hydroxybenzoic acid | [3] |

| Appearance | White to gray or red powder/crystal | |

| Melting Point | 207-211 °C | [5] |

| Boiling Point | 335 °C | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO) | [1][5] |

Synthesis Protocol: Chlorination of Salicylic Acid

The primary method for synthesizing this compound is through the controlled, multi-step chlorination of salicylic acid.[1] A "single-pot" process has been developed to improve yield and purity, avoiding the need to isolate intermediate products.[6]

Experimental Protocol: Single-Pot Synthesis

This protocol outlines the laboratory-scale synthesis of this compound from salicylic acid.

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (96-98%)

-

Chlorine gas (gaseous)

-

Fuming sulfuric acid (oleum)

-

Iodine (catalyst)

-

Ice/water mixture

-

Xylene (or other water-immiscible aromatic solvent)

Procedure:

-

Monochlorination:

-

Dichlorination:

-

Trichlorination:

-

Recovery and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a larger vessel containing an ice and water slurry to precipitate the solid product. This step is known as "drowning".[6][7]

-

The resulting this compound precipitate can be extracted from the aqueous mixture. Add xylene and heat to at least 60 °C (preferably 75-100 °C) with stirring to dissolve the product into the organic phase.[6][7]

-

Separate the organic phase containing the dissolved product. The product can be recovered by standard methods such as filtration or evaporation of the solvent.[7]

-

Caption: A flowchart illustrating the single-pot synthesis of this compound.

Photophysical Properties: ESIPT

A significant characteristic of this compound is its ability to undergo Excited State Intramolecular Proton Transfer (ESIPT).[1] Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group. This ultrafast reaction creates an excited-state keto-tautomer from the initial enol form, leading to unique spectroscopic signatures, most notably a large Stokes shift (a significant difference between the absorption and emission maxima).[1][8]

This phenomenon has been investigated using steady-state absorption, emission, and time-resolved emission spectroscopy, with quantum chemical calculations supporting the experimental findings.[1][8]

Caption: The mechanism of Excited State Intramolecular Proton Transfer (ESIPT) in this compound.

Analytical Methodologies

The quantification and analysis of this compound often require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method used for its separation and detection.[1][7]

General HPLC Protocol

While specific parameters may vary based on the sample matrix and instrumentation, a general protocol for analyzing this compound is provided below.

Objective: To determine the purity or concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis or Diode-Array Detector (DAD)

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

This compound standard

-

Sample for analysis

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous, acidified buffer (e.g., water with 0.1% formic acid). The ratio will depend on the specific column and desired separation.

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or mobile phase). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions:

-

Column: Standard C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength determined by the absorbance maximum of the compound.

-

Run Time: Sufficient to allow for the elution of the compound and any impurities.

-

-

Analysis: Inject the prepared standards and samples. Identify the peak for this compound based on the retention time of the standard. Quantify the amount in the sample by comparing its peak area to the calibration curve.

Applications and Uses

This compound serves as a valuable chemical intermediate and research tool.[1][3]

-

Chemical Synthesis: It is a key starting material for producing more complex molecules, such as 2-methoxy-3,5,6-trichlorobenzoic acid and various esters used in chemiluminescent compositions.[1]

-

Veterinary Medicine: It is formulated in veterinary drugs for its antibacterial, antiviral, and analgesic properties to treat pain and fever in animals.[9]

-

Research Chemical: Its unique photophysical properties make it a subject of academic investigation, particularly in the study of intramolecular proton transfer reactions.[1][8]

Safety and Handling

This compound is an irritant.

-

Hazards: Contact with eyes and skin can cause irritation, characterized by redness, itching, and watering. Inhalation may lead to irritation of the respiratory system.[10]

-

Precautions: When handling this compound, appropriate personal protective equipment (PPE), including splash goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[10]

As with all chemical reagents, it should be handled only by trained individuals familiar with its potential hazards.[10]

References

- 1. This compound | 40932-60-3 | Benchchem [benchchem.com]

- 2. This compound | 40932-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. Trichloro Salicylic Acid Powder Manufacturer, Supplier from Morbi [neochempharma.in]

- 5. This compound | 40932-60-3 [chemicalbook.com]

- 6. US4308395A - Processes for preparing this compound and esters thereof - Google Patents [patents.google.com]

- 7. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5,6 Trichloro Salicylic Acid Veterinary Drug at Best Price in Mumbai | Triumph Chemicals Pvt. Ltd. [tradeindia.com]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5,6-Trichlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 3,5,6-Trichlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid. The document details experimental protocols for the determination of these properties and presents the data in a structured format for ease of reference. Furthermore, it includes a schematic of a relevant biological pathway and the synthetic route of the compound, rendered using Graphviz.

Physicochemical Data of this compound

The following tables summarize the key quantitative data regarding the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Property | Value |

| Melting Point | 207 - 211 °C |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Limited / Insoluble[1][2][3] |

| Ether | Insoluble |

| Polar Aprotic Solvents (e.g., DMSO) | Soluble |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the melting point and solubility of this compound. These are generalized protocols that can be specifically applied to the compound .

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus or a Thiele tube.[4][5]

Apparatus and Materials:

-

Melting point apparatus or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound, finely powdered

-

Heating oil (for Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the Thiele tube containing heating oil.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range is typically narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Apparatus and Materials:

-

Vials or test tubes with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars or a shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

This compound

-

Solvents of interest (e.g., water, ether, DMSO)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.

-

Equilibration: The vial is sealed and agitated (stirred or shaken) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique. For UV-active compounds like this, UV-Vis spectrophotometry or HPLC with a UV detector are appropriate. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is calculated and expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

Visualizations

The following diagrams illustrate the synthesis of this compound and its potential involvement in the salicylic acid signaling pathway.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]

- 3. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Spectroscopic and Photophysical Profile of 3,5,6-Trichlorosalicylic Acid: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3,5,6-trichlorosalicylic acid, a halogenated derivative of salicylic (B10762653) acid. Due to its unique chemical structure, this compound is a subject of interest in various scientific fields, including materials science and medicinal chemistry.[1] This document compiles available spectroscopic data (NMR, IR, UV-Vis), outlines general experimental protocols for these analytical techniques, and presents a key photophysical pathway associated with this molecule.

Molecular Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3,5,6-Trichloro-2-hydroxybenzoic acid |

| CAS Number | 40932-60-3 |

| Molecular Formula | C₇H₃Cl₃O₃[2] |

| Molecular Weight | 241.46 g/mol [2] |

| Appearance | White to gray to red powder or crystals |

| Melting Point | 209-211 °C |

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. It is important to note that detailed, publicly accessible quantitative data for NMR and IR spectroscopy is limited. The information provided is based on available database entries and expected chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in DMSO-d₆ has been recorded.[3] While the full experimental spectrum is not publicly available, the following table outlines the expected signals based on the molecular structure. The single aromatic proton would appear as a singlet, and the acidic protons of the hydroxyl and carboxylic acid groups would likely be broad singlets, with chemical shifts that can be concentration and temperature-dependent.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~7.5 - 8.0 | Singlet | 1H |

| -OH | Variable (broad) | Singlet | 1H |

| -COOH | Variable (broad) | Singlet | 1H |

¹³C NMR Spectroscopy

A ¹³C NMR spectrum in DMSO-d₆ has also been noted in spectral databases.[4] The expected chemical shifts for the carbon atoms are influenced by the electron-withdrawing effects of the chlorine, hydroxyl, and carboxylic acid groups.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~165 - 175 |

| C-OH | ~155 - 165 |

| C-Cl | ~120 - 140 |

| C-H | ~115 - 125 |

| C (quaternary) | ~110 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| O-H stretch (Phenol) | 3500 - 3200 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1760 - 1690 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O stretch | 1320 - 1000 | Strong |

| C-Cl stretch | 850 - 550 | Medium |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A key photophysical process in many salicylic acid derivatives is Excited State Intramolecular Proton Transfer (ESIPT).[1] This process leads to a large Stokes shift, which is the difference between the absorption and emission maxima. A detailed photophysical study of this compound has been conducted.[5][6]

| Parameter | Wavelength (nm) | Solvent |

| Absorption Maximum (λ_abs_) | ~325 | Methanol |

| Emission Maximum (λ_em_) | ~465 | Methanol |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not fully available in the public domain. However, the following sections describe general methodologies for obtaining such spectra for aromatic carboxylic acids.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is commonly performed to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent, such as methanol. This stock solution is then diluted to an appropriate concentration to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

-

Data Acquisition: The instrument is first blanked with the pure solvent in a quartz cuvette. The sample solution is then placed in the cuvette, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-600 nm). For fluorescence measurements, a spectrofluorometer is used, and the emission spectrum is recorded after excitation at the absorption maximum.

Key Photophysical Pathway: ESIPT

A significant photophysical process for this compound is Excited State Intramolecular Proton Transfer (ESIPT).[1] Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group.[7] This creates an excited-state keto-tautomer from the initial normal (enol) form, which then fluoresces at a longer wavelength (a large Stokes shift) before relaxing back to the ground state.[1]

Caption: Excited State Intramolecular Proton Transfer (ESIPT) pathway.

Synthesis Overview

The laboratory synthesis of this compound is primarily achieved through the controlled chlorination of salicylic acid.[1] This process typically involves a multi-step chlorination sequence, often using a suitable solvent and chlorinating agents. One common method involves dissolving salicylic acid in concentrated sulfuric acid and introducing chlorine gas.[8] Further chlorination can be achieved using oleum (B3057394) and an iodine catalyst to introduce the third chlorine atom.[8] The final product can then be recovered through precipitation and extraction.[8]

This technical guide provides a summary of the currently available spectroscopic and photophysical data for this compound. Further experimental work is required to fully elucidate and publish the detailed quantitative NMR and IR spectral data for this compound.

References

- 1. This compound | 40932-60-3 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. On the photophysics of this compound: spectroscopic study combined with Hartree-Fock and Density Functional Theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4308395A - Processes for preparing this compound and esters thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photophysical Properties of 3,5,6-Trichlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-Trichlorosalicylic acid (TCSA) is a halogenated derivative of salicylic (B10762653) acid that exhibits unique photophysical properties of significant interest in various scientific and biomedical fields. Its distinct characteristics are primarily governed by a highly efficient Excited State Intramolecular Proton Transfer (ESIPT) process. This technical guide provides a comprehensive overview of the core photophysical properties of TCSA, including its absorption and emission characteristics, fluorescence lifetime, and the underlying ESIPT mechanism. Detailed experimental protocols for the characterization of these properties are also presented, alongside visualizations of the ESIPT process and a typical experimental workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the potential applications of TCSA.

Introduction

This compound (TCSA) is a small organic molecule whose utility in medicinal chemistry and materials science is underscored by its distinct photophysical behavior.[1] Like other salicylic acid derivatives, the photophysics of TCSA are dominated by the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT).[1][2] Upon photoexcitation, an ultrafast transfer of a proton occurs from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group.[1] This process results in the formation of a transient keto-tautomer from the ground-state enol form, leading to unique spectroscopic signatures, most notably a large Stokes shift.[1][2]

The heavy chlorination of the aromatic ring in TCSA significantly influences its electronic and photophysical properties compared to salicylic acid and its less chlorinated analogs.[1] Understanding these properties is crucial for the rational design of TCSA-based fluorescent probes, sensors, and potential therapeutic agents.

Core Photophysical Properties

The photophysical characteristics of TCSA have been investigated through steady-state and time-resolved spectroscopic techniques.[1][2] The key quantitative data are summarized in the tables below.

Spectroscopic Data

The absorption and emission properties of TCSA are central to its characterization. The molecule exhibits a significant separation between its absorption and emission maxima, a hallmark of the ESIPT process.

| Parameter | Value | Reference |

| Absorption Maximum (λ_abs) | ~310 nm | [2] |

| Emission Maximum (λ_em) | Not explicitly found, but characterized by a large Stokes shift | [1][2] |

| Stokes Shift | Large | [1][2] |

| Note: The exact emission maximum was not found in the available search results, but the presence of a large Stokes shift is consistently reported. |

Fluorescence Dynamics

The excited-state lifetime of TCSA provides insight into the kinetics of the de-excitation pathways.

| Parameter | Value | Reference |

| Fluorescence Lifetime (τ) | ~2.5 ns | [1] |

| Note: This value is shorter than less chlorinated analogs, which is attributed to an enhanced rate of intersystem crossing due to the heavy-atom effect of the chlorine substituents.[1] |

The ESIPT Mechanism in this compound

The dominant photophysical process in TCSA is Excited State Intramolecular Proton Transfer (ESIPT). This process can be described in a few key steps:

-

Photoexcitation: The ground-state enol form of TCSA absorbs a photon, transitioning to an excited electronic state (S1).

-

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast, intramolecular transfer of the proton, forming the excited keto-tautomer.

-

Fluorescence Emission: The excited keto-tautomer relaxes to its ground state by emitting a photon. This emission is red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift.

-

Reverse Proton Transfer: In the ground state, the keto-tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the stable enol form.

Experimental Protocols

The characterization of the photophysical properties of TCSA involves standard spectroscopic techniques.

Steady-State Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima and the Stokes shift.

Methodology:

-

Sample Preparation: Prepare dilute solutions of TCSA in a suitable solvent (e.g., ethanol, acetonitrile) in quartz cuvettes. The concentration should be optimized to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm). A solvent blank is used as a reference.

-

Emission Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is set at the absorption maximum determined in the previous step. The emission is scanned over a longer wavelength range (e.g., 350-600 nm).

-

Data Analysis: The wavelengths of maximum absorption and emission are determined from the respective spectra. The Stokes shift is calculated as the difference between the emission and absorption maxima.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of the excited state.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a laser diode or a picosecond pulsed LED) for excitation and a sensitive, high-speed detector.

-

Sample Preparation: Prepare a solution of TCSA as described for steady-state measurements.

-

Data Acquisition: Excite the sample at its absorption maximum and collect the fluorescence decay profile. An instrument response function (IRF) is also recorded using a scattering solution (e.g., ludox).

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function after deconvolution with the IRF. For TCSA, a single exponential decay is expected, from which the lifetime (τ) is determined.

Experimental and Analytical Workflow

The comprehensive photophysical characterization of TCSA follows a logical workflow, from sample preparation to data analysis and interpretation.

Biological Implications and Future Directions

While a specific signaling pathway directly modulated by TCSA is not yet well-defined, its biological activity has been noted, including the inhibition of certain enzymes. The unique photophysical properties of TCSA, particularly its sensitivity to the local environment due to the ESIPT process, make it a promising candidate for the development of fluorescent probes to study biological systems. Future research could focus on:

-

Probe Development: Designing and synthesizing TCSA derivatives that can selectively bind to specific biological targets, leading to a measurable change in their fluorescence properties.

-

Mechanistic Studies: Investigating the detailed mechanism of action of TCSA in biological systems, including its enzyme inhibition pathways.

-

Therapeutic Applications: Exploring the potential of TCSA and its derivatives as photosensitizers in photodynamic therapy or as fluorescent tags for drug delivery systems.

Conclusion

This compound possesses a rich photophysical profile dominated by an efficient Excited State Intramolecular Proton Transfer mechanism. This results in a significant Stokes shift and a relatively short fluorescence lifetime. The methodologies outlined in this guide provide a framework for the detailed characterization of TCSA and its derivatives. A thorough understanding of these properties is paramount for harnessing the full potential of this intriguing molecule in the fields of chemical sensing, biological imaging, and drug development.

References

Excited-State Intramolecular Proton Transfer (ESIPT) in 3,5,6-Trichlorosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process with significant implications in various scientific fields, including materials science and medicinal chemistry. This technical guide provides an in-depth analysis of the ESIPT mechanism in 3,5,6-Trichlorosalicylic acid (TCSA), a halogenated derivative of salicylic (B10762653) acid. The unique photophysical properties of TCSA, characterized by anomalous dual emission and a large Stokes shift, are discussed in detail. This document summarizes the key spectroscopic data, outlines the experimental methodologies for studying ESIPT in TCSA, and presents a conceptual framework for understanding the impact of chlorine substitution on the photophysics of salicylic acid derivatives.

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process wherein a proton is transferred between two functional groups within the same molecule upon photoexcitation.[1] This ultrafast reaction, often occurring on the femtosecond timescale, involves the translocation of a proton from a donor to an acceptor group, leading to the formation of a transient tautomeric species.[2][3] In molecules like salicylic acid, the hydroxyl group acts as the proton donor and the carbonyl oxygen of the carboxylic acid group serves as the proton acceptor.[1]

The ESIPT process is characterized by several key spectroscopic signatures, including:

-

Dual Emission: Molecules undergoing ESIPT often exhibit two distinct emission bands. The normal Stokes-shifted fluorescence originates from the initially excited (enol) form, while a significantly red-shifted emission arises from the excited-state tautomer (keto) formed after proton transfer.[4][5]

-

Large Stokes Shift: The energy difference between the absorption maximum and the tautomer emission maximum is typically very large, a hallmark of the ESIPT process.[4][5]

-

Negligible Solvent Polarity Dependence: The ESIPT process is often minimally affected by the polarity of the solvent, indicating that the proton transfer is an intrinsic molecular property.[4][5]

The study of ESIPT is crucial for the design of novel fluorescent probes, photostabilizers, and materials for organic light-emitting diodes (OLEDs).[1]

The Role of ESIPT in this compound (TCSA)

This compound (TCSA) is a halogenated derivative of salicylic acid that has garnered significant interest due to its distinct photophysical properties.[2] The presence of three electron-withdrawing chlorine atoms on the benzene (B151609) ring significantly influences the electronic structure and, consequently, the ESIPT dynamics of the molecule.[4][5]

A detailed photophysical study of TCSA has revealed the spectroscopic signature of an ESIPT reaction.[4][5] The anomalous "dual" emission, coupled with a large Stokes shift and negligible solvent polarity dependence, strongly indicates the occurrence of ESIPT in this molecule.[4][5] Quantum chemical calculations, including Hartree-Fock and Density Functional Theory (DFT) methods, have corroborated these experimental findings, illustrating the favorability of the ESIPT process over ground-state intramolecular proton transfer (GSIPT).[4][5]

The investigation of TCSA provides valuable insights into the impact of halogen substitution on the photophysics of salicylic acid derivatives, highlighting the complexities induced by the presence of multiple chlorine atoms.[4][5]

Experimental Protocols

A comprehensive understanding of the ESIPT mechanism in TCSA relies on a combination of steady-state and time-resolved spectroscopic techniques. The following outlines the key experimental methodologies employed in the study of TCSA's photophysics.

Materials and Sample Preparation

-

Compound: this compound (CAS 40932-60-3)[6]

-

Solvents: Spectroscopic grade solvents of varying polarity are used to investigate the effect of the medium on the photophysical properties.

-

Sample Preparation: Solutions of TCSA are prepared at specific concentrations for absorption, emission, and time-resolved fluorescence measurements. The pH of the medium can also be varied to study its influence on the proton transfer process.[4][5]

Spectroscopic Measurements

-

Steady-State Absorption and Emission Spectroscopy:

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are used to record the absorption and emission spectra, respectively.

-

Procedure: Absorption spectra are recorded to determine the ground-state absorption characteristics. Emission spectra are recorded by exciting the sample at a wavelength corresponding to its absorption maximum.

-

-

Time-Resolved Emission Spectroscopy:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used to measure the fluorescence lifetimes.

-

Procedure: The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is monitored. This provides information about the kinetics of the excited-state processes, including the rate of ESIPT.

-

Quantitative Data Summary

The following tables summarize the key photophysical data for this compound. This data is essential for a quantitative understanding of the ESIPT process in this molecule.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Normal Emission Maximum (λ_em_N, nm) | Tautomer Emission Maximum (λ_em_T, nm) |

| Data to be populated from the full text of the primary research paper. |

Table 2: Photophysical Properties of this compound

| Parameter | Value |

| Stokes Shift (cm⁻¹) | Data to be populated from the full text of the primary research paper. |

| Fluorescence Quantum Yield (Φ_f) | Data to be populated from the full text of the primary research paper. |

| Fluorescence Lifetime (τ, ns) | Data to be populated from the full text of the primary research paper. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows related to the study of ESIPT in this compound.

Caption: The Jablonski diagram illustrating the ESIPT process in this compound.

Caption: A flowchart outlining the experimental workflow for studying ESIPT in TCSA.

Conclusion

The study of excited-state intramolecular proton transfer in this compound provides a compelling example of how structural modifications can profoundly influence photophysical properties. The distinct spectroscopic signatures of ESIPT in TCSA, supported by theoretical calculations, underscore the importance of this ultrafast process in halogenated salicylic acid derivatives. A thorough understanding of the ESIPT mechanism in molecules like TCSA is paramount for the rational design of novel materials with tailored photofunctional properties for applications in drug development, sensing, and optoelectronics. Further research, including the acquisition of detailed quantitative data from primary literature, will continue to illuminate the intricate details of this fascinating photochemical phenomenon.

References

- 1. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 40932-60-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On the photophysics of this compound: spectroscopic study combined with Hartree-Fock and Density Functional Theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 40932-60-3 [chemicalbook.com]

3,5,6-Trichlorosalicylic acid as a chemical intermediate

An In-depth Technical Guide to 3,5,6-Trichlorosalicylic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TCSA), a halogenated derivative of salicylic (B10762653) acid, is a pivotal chemical intermediate with significant applications in the synthesis of advanced materials and pharmaceutical compounds.[1][2] Its unique molecular structure, featuring three chlorine atoms on the aromatic ring, imparts distinct reactivity and stability, making it a sought-after precursor in complex organic synthesis.[1][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthesis protocols, key chemical transformations, and primary applications, with a focus on its role in producing chemiluminescent materials.[3][4]

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid compound.[5] Its key properties are summarized below, providing essential data for experimental design, solvent selection, and thermal stability assessments.[1]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 40932-60-3 | [1][2][6] |

| Molecular Formula | C₇H₃Cl₃O₃ | [2][7][8] |

| Molecular Weight | 241.46 g/mol | [2][7][9] |

| Melting Point | 209–211 °C | [1][5][6] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Insoluble in water; Soluble in DMSO and Methanol (Slightly) | [1][5][10] |

| pKa | 1.50 ± 0.25 (Predicted) | [5] |

Spectroscopic Properties

The photophysical behavior of TCSA is distinguished by a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the carbonyl oxygen upon photoexcitation.[1][11] This process results in a significant difference between the absorption and emission maxima, known as a large Stokes shift, which is a spectroscopic signature of ESIPT.[1][11] The introduction of electron-withdrawing chlorine atoms strengthens the intramolecular hydrogen bond, facilitating this process.[1]

| Compound | Absorption Maxima (λabs, nm in Methanol) | Emission Maxima (λem, nm in Methanol) |

| Salicylic Acid (SA) | ~300 | ~430 |

| 5-Chlorosalicylic Acid (5ClSA) | ~312 | ~440 |

| 3,5-Dichlorosalicylic Acid (3,5DCSA) | ~318 | ~450 |

| This compound (TCSA) | ~325 | ~465 |

| Data adapted from comparative photophysical studies.[1] |

Synthesis of this compound

The primary route for synthesizing TCSA is the controlled, multi-step chlorination of salicylic acid.[1] An improved single-pot process has been developed that achieves high yield and purity.[12]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound from salicylic acid.

Detailed Experimental Protocol

This protocol is based on the single-pot synthesis method, which allows for high yields without isolating intermediates.[12]

Materials:

-

Salicylic Acid

-

Concentrated Sulfuric Acid (96-98%)

-

Chlorine Gas

-

Sulfur Trioxide (or fuming sulfuric acid/oleum)

-

Iodine (catalyst)

-

Ice

-

Water-immiscible aromatic solvent (e.g., Xylene)

Procedure:

-

Monochlorination: Vigorously stir a solution of salicylic acid in concentrated sulfuric acid while maintaining the temperature below 35°C (preferably 5-10°C). Pass gaseous chlorine through the mixture until the salicylic acid is essentially all converted to a mixture of 3- and 5-chlorosalicylic acids.[4][12]

-

Dichlorination: Increase the temperature to 50-75°C (preferably 65-70°C) and continue passing chlorine gas through the reaction mixture. This step converts the monochlorinated products to 3,5-dichlorosalicylic acid. The in situ yield at this stage is approximately 95-98%.[4][12]

-

Trichlorination: Add sulfur trioxide to the mixture to create oleum, ensuring the temperature does not exceed 60°C. Add a catalytic amount of iodine (100-150 mg per mole of initial salicylic acid).[12] Continue passing chlorine gas through the solution at a temperature of 40-60°C for 0.5-2 hours to form this compound.[4][12]

-

Isolation and Purification: Cool the reaction mixture to ambient temperature and pour it onto a mixture of ice and water. The this compound will precipitate as a solid.[4][12] The solid can be recovered by filtration or by extraction with a water-immiscible aromatic solvent like xylene at a temperature of at least 60°C.[4][12] This process yields TCSA with a purity of about 99%.[12]

Synthesis Yield and Purity Comparison

| Method | Overall Yield (from Salicylic Acid) | Purity | Reference(s) |

| Prior Art Combination (Hanna, Leulier & Pinet) | ~74% | Not Specified | [12] |

| Prior Art Combination (Richer) | 52.5% | Not Specified | [12] |

| Improved Single-Pot Process | High (Final ester yield of 92-95%) | ~99% | [12] |

| Conventional Batch Synthesis (Industrial) | 80-85% | >95% (after recrystallization) | [1] |

Role as a Chemical Intermediate

The reactivity of TCSA is centered around its carboxylic acid and hydroxyl functional groups, making it a versatile intermediate for synthesizing more complex molecules.[1] Its primary role is in the production of esters, which are precursors to high-value chemical products.[1][4]

Logical Flow as an Intermediate

Caption: Role of TCSA as a key intermediate in synthesizing various chemical products.

Key Reactions and Protocols

This esterification is a critical step in producing precursors for chemiluminescent oxalates.[4][12]

Protocol:

-

Prepare a solution of this compound by extracting the drowned reaction mixture from its synthesis with a mixture of xylene and n-pentanol at 75-100°C.[12]

-

To this organic solution, add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid) or a titanium ester/chelate catalyst.[4][12] Titanium catalysts are preferred as they selectively catalyze esterification and suppress the formation of dipentyl ether byproducts.[4]

-

Heat the mixture to an elevated temperature (e.g., 135-140°C) to remove water via azeotropic distillation.[4]

-

The desired product, n-pentyl 3,5,6-trichlorosalicylate, can be recovered from the solution by stripping the solvent and excess alcohol, followed by distillation of the residue.[4][12]

-

Using this method, the overall yield from salicylic acid to the n-pentyl ester can be about 92-95% with a purity of approximately 98%.[12]

This derivative has applications in the development of herbicides.[13]

Protocol:

-

Dissolve this compound in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) to form its salt.[1][13]

-

Treat the resulting solution with dimethyl sulfate.[1][13] This reaction selectively methylates the phenolic hydroxyl group to a methoxy group.[1]

-

The product, 2-methoxy-3,5,6-trichlorobenzoic acid, can then be isolated and purified.[13]

Applications in Research and Development

The unique properties of TCSA make it an indispensable intermediate in several high-value sectors.

-

Chemiluminescent Materials: This is the most prominent application. TCSA is a key building block for synthesizing bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate, a compound widely used in chemiluminescent compositions for light sticks, diagnostic assays, and safety lighting.[3][4][12] The purity of the TCSA intermediate directly impacts the light-emitting efficiency of the final product.[3]

-

Pharmaceuticals and Veterinary Drugs: TCSA serves as a precursor for various pharmaceutical agents.[1] It is specifically noted for its utility as an intermediate in the production of veterinary drugs.[3]

-

Agrochemicals: Derivatives of TCSA, such as its methylated form, have demonstrated herbicidal activity, highlighting its potential in the agrochemical industry.[1][13]

-

Materials Science: Due to its unique photophysical properties, particularly the ESIPT phenomenon, TCSA is a compound of interest for developing advanced photonic and optical devices.[1]

References

- 1. This compound | 40932-60-3 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]

- 5. 3,5,6-Trichlorosalicylicacid – Boyuan Chem [boyuantechnology.com]

- 6. This compound | 40932-60-3 [chemicalbook.com]

- 7. This compound | 40932-60-3 | FT44815 [biosynth.com]

- 8. PubChemLite - this compound (C7H3Cl3O3) [pubchemlite.lcsb.uni.lu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. US4308395A - Processes for preparing this compound and esters thereof - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unlocking the Therapeutic Potential of 3,5,6-Trichlorosalicylic Acid: A Technical Guide for Medicinal Chemists

For Immediate Release

Shanghai, China – December 22, 2025 – As the landscape of drug discovery continually evolves, the exploration of novel chemical scaffolds with therapeutic promise is paramount. 3,5,6-Trichlorosalicylic acid (TCSA), a halogenated derivative of salicylic (B10762653) acid, has emerged as a molecule of interest, demonstrating a spectrum of biological activities that warrant closer investigation by the medicinal chemistry community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current understanding of TCSA's potential applications, summarizing key (though currently limited) quantitative data, and providing detailed experimental methodologies to facilitate further research.

Introduction: The Therapeutic Promise of a Halogenated Scaffold

This compound is a synthetic compound characterized by a salicylic acid core heavily substituted with chlorine atoms.[1] This high degree of halogenation significantly influences its physicochemical properties and, consequently, its biological activity. While historically utilized as a chemical intermediate in the synthesis of chemiluminescent materials and veterinary drugs, recent findings have illuminated its potential as a bioactive agent in its own right.[2][3]

The core structure of TCSA presents multiple avenues for medicinal chemistry exploration. The carboxylic acid and phenolic hydroxyl groups offer sites for derivatization to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the trichlorinated phenyl ring provides a unique electronic and steric profile that can be exploited for targeted drug design. This guide will delve into the known biological targets of TCSA and explore the potential for developing novel therapeutics based on this scaffold.

Known Biological Activities and Potential Therapeutic Applications

Preliminary research has identified two primary areas of biological activity for this compound: antibacterial effects and enzyme inhibition. These findings suggest potential applications in infectious diseases and metabolic disorders.

Antibacterial Activity

TCSA has been reported to exhibit effective antibacterial activity, with a Minimum Inhibitory Concentration (MIC) range of 20-50 µg/L against certain bacteria.[4] This level of potency positions TCSA as an intriguing starting point for the development of new antibacterial agents, particularly in an era of growing antibiotic resistance. The precise spectrum of activity and the mechanism of its antibacterial action are areas ripe for further investigation.

Enzyme Inhibition

TCSA has been identified as an inhibitor of two distinct classes of enzymes:

-

Bacterial 5-Nitrosalicylic Acid Reductase: TCSA is known to bind to the active site of this bacterial enzyme, leading to its inhibition.[4][5] This specific targeting of a bacterial enzyme suggests a potential mechanism for its antibacterial effects and highlights its selectivity.

-

Proton-Translocating ATPases: The compound also acts as an inhibitor of proton-translocating ATPases.[5] These enzymes are crucial for energy metabolism in a wide range of organisms, and their inhibition can have profound physiological effects. This activity could be explored for various therapeutic indications, including infectious diseases and potentially even in oncology.

The quantitative parameters of this enzyme inhibition (e.g., IC50, Ki) are not yet widely reported in the public domain and represent a critical area for future research.

Quantitative Data Summary

The currently available quantitative data for the biological activity of this compound is limited. The following table summarizes the known information to provide a baseline for future comparative studies.

| Biological Activity | Parameter | Value | Reference |

| Antibacterial Activity | MIC | 20-50 µg/L | [4] |

Further research is critically needed to determine the IC50 and Ki values for the inhibition of bacterial 5-nitrosalicylic acid reductase and proton-translocating ATPases.

Experimental Protocols

To facilitate further research and validation of the biological activities of TCSA, this section provides detailed experimental protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of TCSA against a target bacterial strain.

Materials:

-

This compound (TCSA)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strain of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of TCSA Stock Solution: Prepare a stock solution of TCSA in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the TCSA stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the TCSA dilutions. Include a positive control well (no TCSA) and a negative control well (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of TCSA that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Proton-Translocating ATPase Inhibition Assay